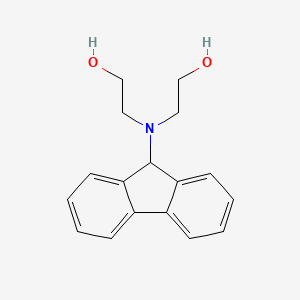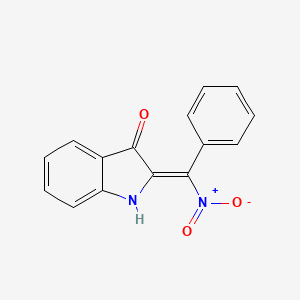
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a chemical compound with the molecular formula C₁₃H₈Cl₄N₂. It is a derivative of fluorene, characterized by the presence of two amino groups at positions 2 and 7, and four chlorine atoms at positions 1, 3, 6, and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves the chlorination of fluorene followed by amination. One common method includes the following steps:
Chlorination: Fluorene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Fluorene-2,7-diamine, 1,3,6,8-tetrafluoro-
- Fluorene-2,7-diamine, 1,3,6,8-tetramethyl-
Comparison: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
19857-81-9 |
|---|---|
Molekularformel |
C13H8Cl4N2 |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
InChI-Schlüssel |
AUCXGULQEFPDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)


![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)



![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)



![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
